molecular formula C27H21IrN6 B3131868 Tris(2-(1H-pyrazol-1-yl)phenyl)iridium CAS No. 359014-72-5

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium

Cat. No.: B3131868
CAS No.: 359014-72-5
M. Wt: 621.7 g/mol
InChI Key: QTRRAHGRSMFAKW-UHFFFAOYSA-N
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Description

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is an iridium-based organic compound that has garnered significant attention due to its unique chemical structure and diverse applications. This compound is known for its potential use in various fields, including optoelectronics, photovoltaics, and light-emitting diodes (LEDs).

Mechanism of Action

Target of Action

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, primarily targets the lowest-unoccupied molecular orbital (LUMO) . The LUMO is a key component in molecular electronic structures and plays a significant role in determining a molecule’s reactivity and interaction with other molecules.

Mode of Action

Ir(ppz)3 interacts with its target, the LUMO, by featuring a small LUMO of around 1.6 eV . This interaction allows it to function as an electron-blocking layer (EBL) . As an EBL, it prevents the movement of electrons, thereby influencing the behavior of electronic devices.

Pharmacokinetics

Its use in electronic devices suggests that it has properties that allow it to remain stable and functional in these environments .

Result of Action

The primary result of Ir(ppz)3’s action is its ability to function as an EBL in organic light-emitting diodes and other organic electronic devices . By blocking electron movement, it can influence the performance of these devices, potentially enhancing their efficiency and lifespan.

Preparation Methods

The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium typically involves the coordination of iridium with 2-(1H-pyrazol-1-yl)phenyl ligands. One common method includes the reaction of iridium trichloride with 2-(1H-pyrazol-1-yl)phenyl ligands under specific conditions to form the desired complex. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through techniques like column chromatography .

Chemical Reactions Analysis

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the pyrazolyl ligands are replaced by other ligands under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium has a wide range of scientific research applications:

    Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its phosphorescent properties.

    Photovoltaics: The compound is utilized in solar cells to enhance their efficiency.

    Biological Research: It serves as a probe in biological imaging due to its luminescent properties.

    Industrial Applications: The compound is employed in the manufacturing of various electronic devices.

Comparison with Similar Compounds

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is unique due to its specific ligand structure, which imparts distinct photophysical properties. Similar compounds include:

    Tris(1-phenyl-1H-pyrazol-5-yl)benzenes: These compounds also exhibit luminescent properties but differ in their ligand structure.

    Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III): This compound is used as a p-type dopant in organic semiconductors and has applications in dye-sensitized solar cells.

The uniqueness of this compound lies in its specific ligand arrangement, which enhances its phosphorescent properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

iridium(3+);1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRAHGRSMFAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21IrN6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466399
Record name Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359014-72-5
Record name Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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